4-Bromo-2-ethyl-1-nitrobenzene
Overview
Description
4-Bromo-2-ethyl-1-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-1-nitrobenzene typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Ethylation: Nitrobenzene undergoes Friedel-Crafts alkylation with ethyl chloride in the presence of aluminum chloride to introduce the ethyl group, forming 2-ethyl-1-nitrobenzene.
Bromination: Finally, 2-ethyl-1-nitrobenzene is brominated using bromine in the presence of a Lewis acid such as iron(III) bromide to yield this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination steps, ensuring better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethyl-1-nitrobenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. the bromine and ethyl groups can direct further substitutions to specific positions on the ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Ethylation: Ethyl chloride and aluminum chloride.
Bromination: Bromine and iron(III) bromide.
Reduction: Tin and hydrochloric acid or hydrogen gas with a catalyst.
Nucleophilic Substitution: Sodium hydroxide or amines.
Major Products
Reduction: 4-Bromo-2-ethyl-1-aminobenzene.
Nucleophilic Substitution: 4-Hydroxy-2-ethyl-1-nitrobenzene or 4-Amino-2-ethyl-1-nitrobenzene.
Scientific Research Applications
4-Bromo-2-ethyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the development of pesticides and herbicides.
Material Science: It is utilized in the synthesis of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethyl-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophiles. The bromine and ethyl groups direct substitutions to the ortho and para positions relative to themselves.
Reduction: The nitro group is reduced to an amino group through a multi-step electron transfer process.
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution mechanism
Comparison with Similar Compounds
4-Bromo-2-ethyl-1-nitrobenzene can be compared with other similar compounds such as:
4-Bromo-1-ethyl-2-nitrobenzene: Similar structure but different substitution pattern.
4-Bromo-1-nitrobenzene: Lacks the ethyl group.
2-Bromo-1-ethyl-4-nitrobenzene: Different positions of the bromine and nitro groups
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
4-bromo-2-ethyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMKUMRZBAGVMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627646 | |
Record name | 4-Bromo-2-ethyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148582-37-0 | |
Record name | 4-Bromo-2-ethyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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